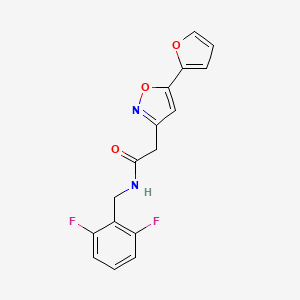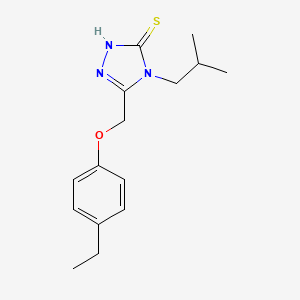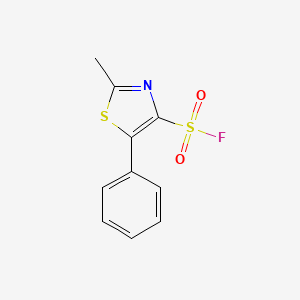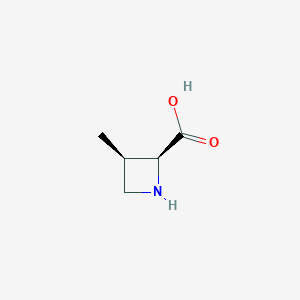![molecular formula C19H20N2O3S2 B2360857 4-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide CAS No. 886921-79-5](/img/structure/B2360857.png)
4-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs due to its bioactivity . The molecule also contains a benzo[d]thiazol-2-yl group, which is a heterocyclic compound that is often found in dyes and therapeutic agents .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. For instance, the benzo[d]thiazol-2-yl group might undergo reactions with electrophiles due to the presence of electron-rich nitrogen and sulfur atoms .Scientific Research Applications
Cardiac Electrophysiological Activity
4-(Ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide and related compounds demonstrate potential in cardiac electrophysiological applications. Research shows that some derivatives in this category exhibit potency in in vitro Purkinje fiber assays, indicating their relevance in the development of class III electrophysiological activity agents, akin to selective class III agents like sematilide (Morgan et al., 1990).
Antimicrobial and Antifungal Properties
Various derivatives of this compound, especially those incorporating sulfonyl-substituted nitrogen-containing heterocyclic systems, have been found to have significant antimicrobial and antifungal activities. These compounds show sensitivity to both Gram-positive and Gram-negative bacteria and exhibit antifungal activity against Candida albicans (Sych et al., 2019). Additionally, novel sulfonyl derivatives related to this compound have been studied for their antimicrobial and antitubercular properties (Kumar et al., 2013).
Anticancer Potential
Certain benzamide derivatives, similar in structure to this compound, have been synthesized and evaluated for their anticancer activity. These compounds have shown moderate to excellent activity against various cancer cell lines (Ravinaik et al., 2021). Moreover, related compounds have demonstrated proapoptotic activity in melanoma cell lines (Yılmaz et al., 2015).
Antimalarial and COVID-19 Applications
Studies have also explored the reactivity of derivatives of this compound, highlighting their potential as antimalarial agents. Further, the theoretical calculations and molecular docking studies have suggested their applicability in the context of COVID-19 drug development (Fahim & Ismael, 2021).
Mechanism of Action
Target of Action
The primary target of the compound 4-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is the enzyme HIV-1 Reverse Transcriptase (RT) . This enzyme plays a crucial role in the replication of the Human Immunodeficiency Virus Type 1 (HIV-1), making it a key target for antiretroviral therapy .
Mode of Action
This compound interacts with HIV-1 RT in a manner that inhibits the enzyme’s function . The compound binds to the allosteric center of RT, which results in an uncompetitive inhibition mode . This means that the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding .
Biochemical Pathways
The inhibition of HIV-1 RT by this compound affects the viral replication pathway . By inhibiting RT, the compound prevents the conversion of viral RNA into DNA, a critical step in the replication of HIV-1 . This disruption of the viral replication pathway leads to a decrease in the production of new virus particles .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of HIV-1 RT and the subsequent decrease in viral replication . This leads to a reduction in the viral load within the host, which can help to manage the progression of HIV-1 infection .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with enzymes and proteins . For instance, some benzo[d]thiazol-2-yl compounds have been shown to inhibit HIV-1 RT, a key enzyme in the replication of HIV
Cellular Effects
Similar compounds have been shown to have significant effects on various types of cells . For example, some benzo[d]thiazol-2-yl compounds have been found to inhibit the replication of HIV-1 in cells
Molecular Mechanism
Similar compounds have been found to inhibit HIV-1 RT through a non-competitive inhibition mechanism . This suggests that 4-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide may also exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
4-ethylsulfonyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-4-26(23,24)15-8-5-13(6-9-15)18(22)21-19-20-16-10-7-14(12(2)3)11-17(16)25-19/h5-12H,4H2,1-3H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMAPSDBVBQTFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2360774.png)

![[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2360776.png)
![(1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2360777.png)
![Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2360778.png)


![2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2360782.png)

![(1'R,4S)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-amine;hydrochloride](/img/structure/B2360786.png)

![2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2360793.png)
![(2R)-6-[[Amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/no-structure.png)

